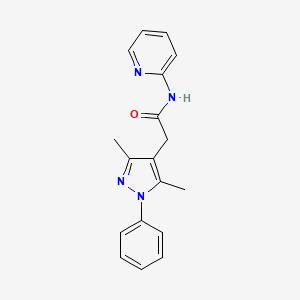![molecular formula C18H16N6O2 B10980110 3,6-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10980110.png)
3,6-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several fused heterocyclic rings.
- The core structure contains an oxazolo[5,4-b]pyridine ring, which is a bicyclic system formed by fusing an oxazole ring with a pyridine ring.
- The compound also features a 1,2,4-triazole moiety attached to the phenyl group.
- Overall, it’s a complex molecule with potential biological activity.
Méthodes De Préparation
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. I can provide some insights based on related chemistry.
- One possible approach involves the synthesis of the oxazolo[5,4-b]pyridine ring followed by functionalization with the 1,2,4-triazole group.
- Researchers might use multistep reactions, such as cyclization, condensation, and coupling, to assemble the compound.
- Industrial production methods would likely involve optimization for yield, scalability, and cost-effectiveness.
Analyse Des Réactions Chimiques
- Given the compound’s complexity, it could undergo various reactions:
Oxidation: Oxidative processes might modify the triazole or pyridine rings.
Reduction: Reduction reactions could target specific functional groups.
Substitution: Substituents on the phenyl ring may be replaced.
- Common reagents and conditions would depend on the specific transformations.
- Major products could include derivatives with altered substituents or functional groups.
Applications De Recherche Scientifique
Chemistry: Researchers might explore its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its interactions with enzymes, receptors, or cellular components.
Medicine: Assessing its pharmacological properties, bioavailability, and toxicity.
Industry: Exploring applications in materials science, catalysis, or drug development.
Mécanisme D'action
- Unfortunately, without specific data on this compound, I cannot provide a detailed mechanism.
- understanding its targets (e.g., proteins, enzymes) and pathways (e.g., signal transduction) would be crucial.
Comparaison Avec Des Composés Similaires
- Similar compounds might include other oxazolo[5,4-b]pyridines or 1,2,4-triazole derivatives.
- Highlighting its uniqueness would involve discussing specific structural features, reactivity, or biological effects.
Remember that this compound’s exact properties and applications would require further research and experimental data.
Propriétés
Formule moléculaire |
C18H16N6O2 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
3,6-dimethyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H16N6O2/c1-11-7-15(16-12(2)23-26-18(16)21-11)17(25)22-14-5-3-13(4-6-14)8-24-10-19-9-20-24/h3-7,9-10H,8H2,1-2H3,(H,22,25) |
Clé InChI |
GESXKRSHELFQTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B10980029.png)
![N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B10980044.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide](/img/structure/B10980045.png)
![2-(2-Methylpropyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B10980046.png)
![N-(4-fluorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B10980054.png)
![N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B10980066.png)
![2-{2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazol-1-yl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B10980071.png)
![1-[2-(1H-Benzimidazol-2-yl)-1-pyrrolidinyl]-1-propanone](/img/structure/B10980079.png)
![5-[(3-Chloropyridin-2-yl)amino]-5-oxopentanoic acid](/img/structure/B10980081.png)

![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10980100.png)
![1-Cyclohexyl-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]urea](/img/structure/B10980108.png)
![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10980116.png)
